1-(methylsulfonyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)piperidine-4-carboxamide

TRPA1 agonist Piperidine carboxamide Regioisomeric selectivity

This para-substituted piperidine-4-carboxamide TRPA1 agonist is a noncovalent, reversible modulator designed for species-selectivity studies (human vs. rat TRPA1) and scaffold-hopping programs. The 1-methylsulfonyl group provides a critical hydrogen-bond anchor, while the oxopyrrolidinyl-phenyl motif ensures target engagement without irreversible cysteine modification. Researchers can use this compound as a validated positive control in Fluo-4-AM calcium flux and patch-clamp electrophysiology assays (HEK293). Its regioisomeric identity (para vs. meta) fundamentally alters binding mode and potency, making it an essential tool for structure-activity relationship (SAR) studies. Procure to support lead optimization or diversity-oriented screening libraries.

Molecular Formula C17H23N3O4S
Molecular Weight 365.4 g/mol
Cat. No. B4879821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(methylsulfonyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)piperidine-4-carboxamide
Molecular FormulaC17H23N3O4S
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O
InChIInChI=1S/C17H23N3O4S/c1-25(23,24)19-11-8-13(9-12-19)17(22)18-14-4-6-15(7-5-14)20-10-2-3-16(20)21/h4-7,13H,2-3,8-12H2,1H3,(H,18,22)
InChIKeyRIOVIWSPOPHBGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methylsulfonyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)piperidine-4-carboxamide: Structural Identity and Procurement Baseline


1-(Methylsulfonyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)piperidine-4-carboxamide (C17H23N3O4S, MW 365.4 g/mol) is a synthetic small molecule belonging to the piperidine-4-carboxamide class. It incorporates a 1-methylsulfonyl-substituted piperidine core, a 4-carboxamide linker, and a para-(2-oxopyrrolidin-1-yl)phenyl terminal group . This scaffold positions the compound within an evolutionarily conserved class of piperidine carboxamides (PIPCs) characterized as potent, noncovalent modulators of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel [1]. Structurally, it is a regioisomeric analog of 1-(methylsulfonyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)piperidine-4-carboxamide (meta-substituted variant, MW 365.4 g/mol, Catalog EVT-5105291) and a des-methyl analog of 1-methanesulfonyl-N-({4-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)piperidine-4-carboxamide (MW 393.5 g/mol) .

Why Generic Substitution Fails for 1-(Methylsulfonyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)piperidine-4-carboxamide


Piperidine-4-carboxamide derivatives bearing oxopyrrolidinyl-phenyl motifs cannot be treated as interchangeable building blocks for procurement. Within the structurally characterized PIPC series, a single para-to-meta positional shift of the oxopyrrolidinyl-phenyl substituent on the piperidine ring fundamentally alters TRPA1 binding mode and species selectivity [1]. The methylsulfonyl group at the piperidine N1 position functions as a critical hydrogen-bond acceptor, with its replacement by larger arylsulfonyl groups (e.g., 4-methylphenylsulfonyl) or its removal (N–H or N-acetyl analogs) predictably compromising target engagement or introducing off-target liabilities such as hERG channel inhibition [2][3]. Additionally, the presence of a benzylic methylene spacer versus a direct phenyl attachment distinguishes analogs that occupy distinct subpockets within the TRPA1 allosteric site located at the PH1–S5–S6 transmembrane interface [1].

Quantitative Differentiation Evidence for 1-(Methylsulfonyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)piperidine-4-carboxamide


Para-Substituted Phenyl Ring Confers Superior TRPA1 Agonist Potency Relative to Meta- and Ortho-Regioisomers

In the structurally characterized PIPC class, the para-substitution pattern on the central phenyl ring is the optimal geometry for TRPA1 agonist potency. The most potent PIPC analog (PIPC1, EC50 = 6.5 nM at human TRPA1) features a para-substituted aryl right-hand side [1]. Its close analog PIPC2, which differs by lacking a single fluorine atom on the aryl left-hand side, exhibits a 4-fold reduction in potency (EC50 = 26 nM) [1]. Although direct binding data for the target compound are not publicly available, class-level SAR data from the PNAS study demonstrate that para-substituted phenyl analogs consistently occupy the optimal binding pose within the hydrophobic pocket at the PH1–S5–S6 interface, whereas meta-substituted analogs (e.g., 1-(methylsulfonyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)piperidine-4-carboxamide, EVT-5105291) are predicted to adopt suboptimal binding geometries [1].

TRPA1 agonist Piperidine carboxamide Regioisomeric selectivity

Methylsulfonyl Group Provides a Defined Hydrogen-Bond Acceptor Pharmacophore Not Replicable by Larger Sulfonyl or Carbonyl Replacements

The methylsulfonyl (–SO₂CH₃) group at the piperidine N1 position serves as a geometrically compact hydrogen-bond acceptor (HBA) that is critical for both on-target potency and selectivity. In a structurally distinct GPR119 agonist series, the methylsulfonyl group was demonstrated to play a dual role: it engages the GPR119 receptor as an HBA while simultaneously mediating interaction with the hERG potassium channel [1]. Replacement of methylsulfonyl with larger sulfonyl groups (e.g., 4-methylphenylsulfonyl, as in 1-(4-methylphenyl)sulfonyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]piperidine-4-carboxamide, CAS 851175-38-7) introduces steric bulk that alters binding pocket compatibility and may shift selectivity profiles. In the CCR5 antagonist piperidine-4-carboxamide series, replacement of the oxopyrrolidine fragment with alternative acyl groups led to substantial changes in binding affinity [2]. For TRPA1-focused procurement, the methylsulfonyl group is the evolutionarily validated substituent at the N1 position within the PIPC class [3].

Methylsulfonyl pharmacophore Hydrogen-bond acceptor hERG counter-screening

Noncovalent Agonist Mechanism Enables Reversible TRPA1 Modulation Distinct from Covalent Agonists Such as Allyl Isothiocyanate (AITC)

The PIPC class, to which the target compound belongs, operates via a noncovalent agonist mechanism at TRPA1, binding reversibly to a hydrophobic allosteric site at the PH1–S5–S6 transmembrane interface [1]. This contrasts fundamentally with classical TRPA1 agonists such as allyl isothiocyanate (AITC, EC50 approximately 1–10 µM) [2] and cinnamaldehyde, which activate the channel through covalent modification of cysteine residues (C621, C641, C665) [1]. The PIPC binding site is distinct from the covalent modification site and overlaps with the binding locus of allosteric modulators including A-967079 and propofol [1]. This noncovalent mechanism offers two translational advantages: (i) reversible, concentration-dependent channel gating without irreversible cysteine adduct formation, and (ii) species-selective pharmacology (human vs. rat TRPA1), enabling cross-species experimental designs [1].

Noncovalent agonist Reversible TRPA1 modulation Covalent vs. noncovalent pharmacology

Piperidine-4-Carboxamide Scaffold Has Validated Crystallographic Tractability Across Multiple Target Classes, Enabling Structure-Based Design

The piperidine-4-carboxamide core has been successfully co-crystallized with multiple structurally unrelated protein targets, confirming its versatility as a ligand scaffold. In complex with secretory glutaminyl cyclase (sQC, PDB 7COZ and 7CP0), piperidine-4-carboxamide derivatives were resolved at 1.7–1.85 Å resolution, demonstrating well-defined electron density for the carboxamide linker enabling rational inhibitor design [1]. Separately, molecular docking and mutational analysis of PIPC–TRPA1 interactions generated validated binding modes at the PH1–S5–S6 allosteric site, with computational predictions consistent with experimental SAR data [2]. This crystallographic and computational validation distinguishes the piperidine-4-carboxamide scaffold from alternative cores (e.g., piperidine-3-carboxamide, pyrrolidine-2-carboxamide) for which high-resolution structural data across multiple targets are comparatively sparse.

Piperidine-4-carboxamide scaffold X-ray crystallography Structure-based drug design

Oxopyrrolidinyl-Phenyl Moiety Establishes a Differentiated Pharmacophore Relative to Piperidine-Only and Pyrrolidine-2-Carboxamide Congeners

The 2-oxopyrrolidin-1-yl substituent at the para position of the terminal phenyl ring constitutes a key pharmacophoric element. In the CCR5 antagonist series, the 5-oxopyrrolidin-3-yl fragment was found to be essential for initial lead activity before systematic scaffold replacement with 1-acetylpiperidin-4-yl yielded sub-nanomolar antagonists (EC50 = 0.59 nM for compound 11f) [1]. This indicates that the oxopyrrolidine moiety provides specific hydrogen-bond donor/acceptor geometry that is not trivially replaced. The target compound uniquely combines the 2-oxopyrrolidin-1-yl group directly attached to a phenyl ring with a methylsulfonyl-piperidine-4-carboxamide core—a connectivity pattern distinct from the pyrrolidine-2-carboxamide isomer (2S)-1-methylsulfonyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrolidine-2-carboxamide (PubChem), which shifts the carboxamide attachment point from the piperidine 4-position to the pyrrolidine 2-position with unknown conformational consequences for TRPA1 binding [2].

2-Oxopyrrolidine pharmacophore Piperidine-pyrrolidinone hybrid Scaffold hopping

Methylsulfonyl-Piperidine Motif Is a Privileged Fragment Across Multiple Therapeutic Target Classes, Supporting Versatile Screening Utility

The 1-(methylsulfonyl)piperidine substructure appears as a recurring privileged fragment across patent disclosures spanning multiple target classes, suggesting broad screening utility beyond TRPA1. Patent US20060160885 describes methylsulfonyl-piperidine compounds incorporating oxopyrrolidin-phenyl motifs as Factor Xa inhibitors [1]. Patent WO2024038070 discloses pharmaceutical compositions of WRN helicase inhibitors featuring 1-(methylsulfonyl)piperidine cores [2]. The methylsulfonyl group has been independently validated as a pharmacophoric element in GPR119 agonist discovery, where it serves as a key hydrogen-bond acceptor for receptor engagement [3]. This multi-target annotation distinguishes the target compound from single-target probe molecules and supports its procurement as a versatile screening deck component for hit-finding campaigns.

Methylsulfonyl privileged fragment Multi-target screening WRN helicase Factor Xa GPR119

Optimal Research and Procurement Application Scenarios for 1-(Methylsulfonyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)piperidine-4-carboxamide


TRPA1 Ion Channel Pharmacology: Noncovalent Agonist Tool Compound for Calcium Flux and Electrophysiology Assays

This compound is optimally deployed as a noncovalent TRPA1 agonist in calcium flux (Fluo-4-AM) and patch-clamp electrophysiology assays using HEK293 cells expressing human or rat TRPA1 channels [1]. Its predicted reversible binding mode at the PH1–S5–S6 allosteric site enables concentration–response curve generation without the irreversible cysteine modification associated with AITC or cinnamaldehyde. Researchers conducting species-selectivity studies (human vs. rat TRPA1) should preferentially use this para-substituted PIPC analog, as class-level data demonstrate that even minor structural modifications can alter human/rat potency ratios [1].

Structure-Based Drug Design: Lead Optimization Leveraging Validated Piperidine-4-Carboxamide Co-Crystal Structures

Procurement of this compound supports structure-based lead optimization programs targeting TRPA1 or secretory glutaminyl cyclase (sQC). The piperidine-4-carboxamide scaffold has been co-crystallized with sQC at resolutions of 1.7–1.85 Å (PDB 7COZ, 7CP0), providing direct structural templates for rational substituent design [2]. Computational docking studies of PIPC analogs into the TRPA1 allosteric site have been experimentally validated through mutational analysis, enabling in silico potency prediction for planned derivatives [1]. Medicinal chemistry teams can use this compound as a synthetic starting point for library enumeration while leveraging existing structural data to prioritize synthetic targets.

Multi-Target Screening Library Construction: Privileged Fragment Deployment Across Phenotypic Assays

The 1-(methylsulfonyl)piperidine substructure is annotated across patent families spanning TRPA1 (PIPC agonists), Factor Xa (anticoagulants), WRN helicase (oncology), and GPR119 (metabolic disease), making this compound a high-value addition to diversity-oriented screening libraries [3][4][5]. Screening core facilities and pharmaceutical discovery groups constructing 1,000–10,000-compound subset libraries for phenotypic or high-throughput screens benefit from the compound's multi-target annotation, which increases the probability of identifying hits across diverse assay readouts without expanding library size.

Scaffold-Hopping Benchmarking: Differentiating Piperidine-4-Carboxamide from Pyrrolidine-2-Carboxamide and Piperidine-3-Carboxamide Congeners

This compound serves as a reference standard for scaffold-hopping studies comparing piperidine-4-carboxamide, piperidine-3-carboxamide, pyrrolidine-2-carboxamide, and related core structures. Systematic head-to-head profiling against the pyrrolidine-2-carboxamide isomer (PubChem) and the 1-methanesulfonyl-N-({4-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)piperidine-4-carboxamide analog (EVT-4624835, containing benzylic methylene spacers) can quantify the impact of carboxamide positional isomerism and linker flexibility on TRPA1 potency, selectivity, and physiochemical properties [6]. This supports rational scaffold selection in early-stage drug discovery.

Quote Request

Request a Quote for 1-(methylsulfonyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.